molecular formula C11H9ClN2O3 B1348576 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 30149-93-0

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B1348576
CAS RN: 30149-93-0
M. Wt: 252.65 g/mol
InChI Key: PZAHEYNFUFWABS-UHFFFAOYSA-N
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Description

“3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C11H9ClN2O3 . It has a molecular weight of 252.65 g/mol .


Molecular Structure Analysis

The molecular structure of “3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” includes a chlorophenyl group attached to an oxadiazole ring, which is further connected to a propanoic acid group . The InChI string is InChI=1S/C11H9ClN2O3/c12-8-3-1-7 (2-4-8)11-13-9 (17-14-11)5-6-10 (15)16/h1-4H,5-6H2, (H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.65 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass are both 252.0301698 g/mol . The topological polar surface area is 76.2 Ų .

Scientific Research Applications

Chemoenzymatic Synthesis and Biological Activity

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and related compounds have been explored for their potential in chemoenzymatic synthesis and biological activities. For instance, optically pure 1,3,4-oxadiazol-2(3H)-ones, similar in structure, have shown high ovicidal activity against Tetranychus urticae, with the R isomer being significantly more active than the S form (Bosetti et al., 1994).

Synthesis of Novel Compounds and Urease Inhibition

The compound has been utilized in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules demonstrated potent in vitro inhibitory potential against the urease enzyme, suggesting potential therapeutic applications in drug design (Nazir et al., 2018).

Development of Heterocyclic Fused Ring Compounds

Research has been conducted on synthesizing new heterocyclic fused ring compounds based on 5-Aryl-1,3,4-Oxadiazole, closely related to the compound . These syntheses involve multiple steps and result in compounds potentially useful in various applications, including pharmaceuticals (Abbas et al., 2017).

Synthesis of Derivatives and Potential Antihypertensive Activity

The synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including compounds similar to the query compound, has been documented. One derivative exhibited antihypertensive activity in rats, highlighting the potential for medical applications (Santilli & Morris, 1979).

Synthesis and Antimicrobial Activity

The compound and its derivatives have been synthesized and assessed for antimicrobial activity. For instance, N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives showed moderate inhibitory effects on Gram-negative and Gram-positive bacterial strains, indicating potential utility in antimicrobial treatments (Rehman et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAHEYNFUFWABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349839
Record name 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

CAS RN

30149-93-0
Record name 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Lueg, D Schepmann, R Günther, P Brust… - Bioorganic & medicinal …, 2013 - Elsevier
A convergent strategy was followed to modify systematically carbazole based CB 2 receptor ligands. The length of the N-(fluoroalkyl) group (n in 7), the length of the alkanamide (m in 7) …
Number of citations: 26 www.sciencedirect.com

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